4-di-n-Butylaminobutanol-1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

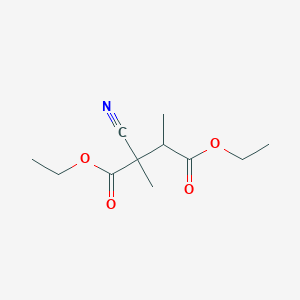

4-di-n-Butylaminobutanol-1 is a heterocyclic organic compound with the molecular formula C12H27NO and a molecular weight of 201.36 g/mol . It is also known by other names such as 4-(Dibutylamino)-1-butanol and has a CAS number of 41788-34-5 . This compound is characterized by its unique structure, which includes a butanol backbone with a dibutylamino group attached to the fourth carbon atom.

準備方法

合成経路と反応条件

4-ジ-n-ブチルアミノブタノール-1の合成は、通常、制御された条件下で4-クロロブタノールとジブチルアミンを反応させることで行われます。 この反応は、エタノールやメタノールなどの適切な溶媒の存在下で行われ、求核置換反応を促進するために加熱が必要です 。 この反応は、次のように表すことができます。

4-クロロブタノール+ジブチルアミン→4-ジ-n-ブチルアミノブタノール-1+HCl

工業生産方法

工業的な環境では、4-ジ-n-ブチルアミノブタノール-1の生産には、より高い収率と純度を確保するために、より高度な技術が使用される場合があります。 このような方法の1つには、温度、圧力、反応物濃度などの反応パラメータをより適切に制御できる連続フローリアクターの使用が含まれます 。 さらに、p-トルエンスルホン酸などの触媒を使用して、反応速度と効率を高めることができます .

化学反応の分析

反応の種類

4-ジ-n-ブチルアミノブタノール-1は、以下を含むさまざまな化学反応を起こします。

酸化: ヒドロキシル基は、対応するアルデヒドまたはカルボン酸を生成するように酸化されることがあります。

還元: この化合物は、1級または2級アミンを生成するように還元されることがあります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。

還元: 水素化アルミニウムリチウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が通常使用されます。

生成される主な生成物

酸化: 酪酸またはブタナールの生成。

還元: ブチルアミンまたはジブチルアミンの生成。

置換: さまざまな置換ブタノール誘導体の生成.

4. 科学研究での応用

4-ジ-n-ブチルアミノブタノール-1は、科学研究において、以下を含む幅広い応用範囲を持っています。

化学: より複雑な有機化合物の合成における中間体として使用されます。

生物学: 酵素相互作用や代謝経路の研究に使用されます。

医学: 薬剤開発における潜在的な使用や、製薬の中間体として研究されています。

科学的研究の応用

4-di-n-Butylaminobutanol-1 has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes

作用機序

4-ジ-n-ブチルアミノブタノール-1の作用機序は、酵素や受容体などの特定の分子標的との相互作用に関係しています。 この化合物は、特定の酵素の阻害剤または活性剤として作用し、生化学経路を調節することができます。 たとえば、アセチルコリンエステラーゼの活性を阻害し、シナプス間隙におけるアセチルコリンのレベルを上昇させる可能性があります 。 この機序は、神経伝達物質系と相互作用することができるアミノ基を持つ他の化合物と類似しています。

6. 類似の化合物との比較

類似の化合物

4-アミノ-1-ブタノール: ジブチルアミノ基ではなくアミノ基を持つ類似の構造.

1-ブタノール: アミノ基がないため、特定の化学反応において反応性が低くなります.

4-(ブチルアミノ)-1-ブタノール: ジブチルアミノ基ではなくブチルアミノ基を含みます.

独自性

4-ジ-n-ブチルアミノブタノール-1は、そのジブチルアミノ基により、独特の化学的性質と反応性を示すため、ユニークです。 これは、他の類似の化合物がそれほど効果的でない可能性のある特定の合成用途において特に有用です .

類似化合物との比較

Similar Compounds

4-Amino-1-butanol: Similar structure but with an amino group instead of a dibutylamino group.

1-Butanol: Lacks the amino group, making it less reactive in certain chemical reactions.

4-(Butylamino)-1-butanol: Contains a butylamino group instead of a dibutylamino group.

Uniqueness

4-di-n-Butylaminobutanol-1 is unique due to its dibutylamino group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .

特性

IUPAC Name |

4-(dibutylamino)butan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27NO/c1-3-5-9-13(10-6-4-2)11-7-8-12-14/h14H,3-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTFHNNKAJBKQSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60915505 |

Source

|

| Record name | 4-(Dibutylamino)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60915505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94473-23-1 |

Source

|

| Record name | NSC166441 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166441 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Dibutylamino)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60915505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5Z)-3-Hexyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11961807.png)

![N,N'-hexane-1,6-diylbis[3-(ethenylsulfonyl)propanamide]](/img/structure/B11961821.png)

![[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]acetic acid](/img/structure/B11961829.png)

![2-{[(3,4-dimethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11961830.png)

![9-Hydroxy-9,10,11,15-tetrahydro-9,10-[3,4]furanoanthracene-12,14-dione](/img/structure/B11961864.png)